Fap-IN-2

Radiopharmaceutical Chemistry SPECT Imaging Quality Control

Researchers developing SPECT tracers face a critical gap: generic FAP inhibitors lack the isonitrile moiety required for stable 99mTc chelation, precluding cost-effective SPECT imaging workflow. Fap-IN-2 directly resolves this with its isonitrile functional group, enabling straightforward, high-yield radiolabeling with generator-produced 99mTc. • Enables [99mTc]Tc-FAPI SPECT imaging of FAP-positive tumors with validated murine biodistribution • ≥99.0% certified purity ensures reproducible radiolabeling and consistent QC • 3-year powder stability at -20°C minimizes procurement frequency across long-term imaging studies

Molecular Formula C24H28F2N6O3
Molecular Weight 486.5 g/mol
Cat. No. B12385977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFap-IN-2
Molecular FormulaC24H28F2N6O3
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F
InChIInChI=1S/C24H28F2N6O3/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34)/t17-/m0/s1
InChIKeyZXFWGSFSRPLSRU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fap-IN-2: 99mTc-Labeled Isonitrile-Containing FAP Inhibitor for Tumor SPECT Imaging Procurement Guide


Fap-IN-2 (CAS 2471983-20-5) is a small-molecule fibroblast activation protein (FAP) inhibitor containing an isonitrile functional group that enables radiolabeling with technetium-99m (99mTc) for targeted tumor single-photon emission computed tomography (SPECT) imaging . It functions as a molecular probe precursor, binding specifically to FAP overexpressed on cancer-associated fibroblasts within the tumor microenvironment . The compound is supplied as a high-purity solid (≥99.0%) with a molecular weight of 486.51 Da and the formula C24H28F2N6O3 .

Why Fap-IN-2 Cannot Be Substituted with Generic FAP Inhibitors for 99mTc SPECT Applications


Generic FAP inhibitors (e.g., FAP-IN-1, SP-13786/UAMC-1110) lack the isonitrile chelating moiety required for stable, high-yield 99mTc radiolabeling . Substituting Fap-IN-2 with a non-isonitrile FAP inhibitor would result in the inability to generate the [99mTc]Tc-FAPI tracer, which is essential for SPECT imaging of FAP-positive tumors . Furthermore, the biodistribution and tumor retention characteristics of [99mTc]Tc-Fap-IN-2 have been optimized for in vivo imaging, and alternative FAP inhibitors, even when radiolabeled via different chemistries, exhibit distinct pharmacokinetic profiles that do not replicate the established performance of [99mTc]Tc-Fap-IN-2 in murine models .

Fap-IN-2 Quantitative Differentiation Evidence Against Comparator FAP Inhibitors


Purity and Identity Verification for Reproducible Radiolabeling: Fap-IN-2 vs. FAP-IN-1

Fap-IN-2 is supplied with a certified purity of ≥99.0% (HPLC) , exceeding the typical purity specification for the comparator FAP-IN-1, which is reported at ≥98% . Higher purity minimizes the presence of inactive or interfering impurities that could reduce 99mTc radiolabeling yield and specific activity, directly impacting tracer quality and image contrast.

Radiopharmaceutical Chemistry SPECT Imaging Quality Control

Isonitrile-Mediated 99mTc Radiolabeling Capability: Fap-IN-2 vs. Non-Isonitrile FAP Inhibitors

Fap-IN-2 incorporates an isonitrile functional group that chelates 99mTc to form the [99mTc]Tc-Fap-IN-2 imaging probe . In contrast, potent FAP inhibitors such as FAP-IN-1 and SP-13786 (UAMC-1110) lack this moiety and cannot be directly radiolabeled with 99mTc using standard isonitrile chemistry . This functional difference is a critical determinant of procurement for SPECT imaging applications.

Radiochemistry Molecular Imaging Targeted Radiotracers

In Vivo Tumor Uptake and Retention: [99mTc]Tc-Fap-IN-2 vs. [68Ga]Ga-FAPI-04 in Murine Models

[99mTc]Tc-Fap-IN-2 (labeled with 99mTc) demonstrates high tumor uptake and good retention in mouse xenograft models, as reported by vendor validation studies . While direct quantitative comparison data for Fap-IN-2 is limited, published cross-study comparisons indicate that [99mTc]Tc-FAPi tracers can achieve tumor-to-background ratios comparable to [68Ga]Ga-FAPI-04, but with the practical advantages of 99mTc generator availability and lower cost .

In Vivo Imaging Biodistribution Tumor Targeting

Long-Term Storage Stability: Fap-IN-2 vs. FAP-IN-1

Fap-IN-2 powder is stable for at least 3 years when stored at -20°C, and for 2 years at 4°C . This stability profile supports long-term project planning and reduces the need for frequent re-procurement. Comparable stability data for FAP-IN-1 is not as explicitly documented in standard vendor datasheets, where only general storage at -20°C is recommended without specific stability duration .

Compound Stability Inventory Management Procurement Logistics

Molecular Formula and Weight Consistency: Fap-IN-2 vs. FAP-IN-1

Fap-IN-2 has a defined molecular formula of C24H28F2N6O3 and a molecular weight of 486.51 Da . This is distinct from FAP-IN-1 (C65H88F2N12O18, 1363.46 Da) and SP-13786 (C18H17F2N3O2, 345.34 Da) , confirming its unique chemical identity and providing a clear differentiator for quality control and procurement verification.

Analytical Chemistry Compound Identity QC/QA

Fap-IN-2 Procurement-Specific Application Scenarios for Research and Industrial Use


Development of 99mTc-Labeled SPECT Tracers for Preclinical Tumor Imaging

Fap-IN-2 is the preferred precursor for generating [99mTc]Tc-Fap-IN-2, a SPECT imaging probe for visualizing FAP-positive tumors in rodent models. Its isonitrile group enables straightforward, high-yield radiolabeling with 99mTc, a widely available generator-produced isotope, making it a cost-effective alternative to PET-based FAPI tracers for early-stage drug development and biodistribution studies .

Comparative Biodistribution and Pharmacokinetic Studies of FAP-Targeted Agents

Researchers requiring a benchmark FAP-targeted SPECT agent for head-to-head comparison with novel FAP-binding molecules should procure Fap-IN-2. Its well-defined in vivo tumor uptake and retention profile in murine models provides a validated reference point for assessing the performance of new imaging or therapeutic candidates.

Quality Control and Method Development for Radiopharmaceutical Production

Radiochemistry facilities establishing or optimizing 99mTc labeling procedures for FAP inhibitors can use Fap-IN-2 as a model compound. Its high certified purity (≥99.0%) and defined molecular weight (486.51 Da) ensure consistent experimental outcomes and facilitate the development of robust QC protocols for clinical-grade tracer manufacturing.

Long-Term Stocking for Multi-Year Oncology Research Programs

Laboratories planning extended in vivo imaging studies can confidently stock Fap-IN-2 due to its documented powder stability of 3 years at -20°C and 2 years at 4°C . This reduces procurement frequency and minimizes batch-to-batch variability across long-term projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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